
3-(2,4-Dichlor-5-fluorphenyl)-1H-pyrazol-4-sulfonylchlorid
Übersicht
Beschreibung
The compound “3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Another common method involves the cyclization of hydrazones in the presence of base .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring substituted at the 3-position with a 2,4-dichloro-5-fluorophenyl group and at the 4-position with a sulfonyl chloride group .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The sulfonyl chloride group is highly reactive and can be used to introduce a sulfonate group into other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are stable compounds. The presence of electronegative fluorine and chlorine atoms may increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthese von Antibiotika
Diese Verbindung dient als Vorläufer bei der Synthese von Antibiotika. Die Anwesenheit der Sulfonylchloridgruppe ermöglicht eine weitere Funktionalisierung, die zur Herstellung neuer Antibiotika führt, die gegen resistente Bakterienstämme wirksam sein können .
Entwicklung von Pflanzenschutzmitteln
Forscher verwenden diese Verbindung bei der Entwicklung neuer Pflanzenschutzmittel, insbesondere als potenzielles Zwischenprodukt bei der Synthese von Herbiziden und Pestiziden. Ihre Reaktivität mit verschiedenen organischen Substraten macht sie zu einer wertvollen Verbindung in der agrochemischen Forschung .
Materialwissenschaften
In den Materialwissenschaften werden Derivate dieser Verbindung auf ihre potenzielle Verwendung bei der Herstellung neuer Polymere mit verbesserten Eigenschaften wie erhöhter thermischer Stabilität oder verbesserter mechanischer Festigkeit untersucht .
Pharmazeutische Forschung
Die Verbindung wird auf ihre Rolle in der pharmazeutischen Forschung untersucht, wo sie zur Entwicklung neuer Arzneimittelkandidaten verwendet werden kann, insbesondere im Bereich von entzündungshemmenden und schmerzstillenden Medikamenten .
Studien zur organischen Synthese
Aufgrund ihres reaktiven Charakters ist diese Verbindung Gegenstand von Studien in der organischen Synthese. Sie wird verwendet, um Reaktionsmechanismen zu verstehen und neue Synthesewege für komplexe organische Moleküle zu entwickeln .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als Reagenzien oder Standards bei der Quantifizierung und Identifizierung verschiedener chemischer Einheiten mittels Techniken wie Chromatographie oder Spektroskopie verwendet werden .
Forschung zur Enzyminhibition
Die Verbindung wird auch auf ihr Potenzial als Enzyminhibitor untersucht, was zur Entwicklung neuer Behandlungen für Krankheiten führen könnte, bei denen die Enzymregulation eine entscheidende Rolle spielt .
Chemische Bildung
Schließlich wird diese Verbindung aufgrund ihrer vielseitigen Anwendungen häufig in chemischen Lehrplänen verwendet und dient als Beispiel für ein multifunktionales organisches Molekül, das verschiedene chemische Konzepte und Reaktionen veranschaulichen kann .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3FN2O2S/c10-5-2-6(11)7(13)1-4(5)9-8(3-14-15-9)18(12,16)17/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDOVQVGLDDSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=C(C=NN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




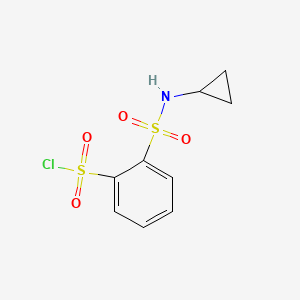
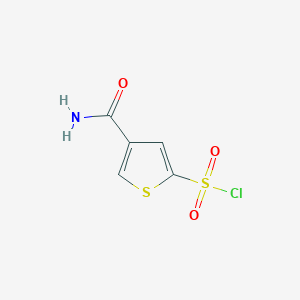
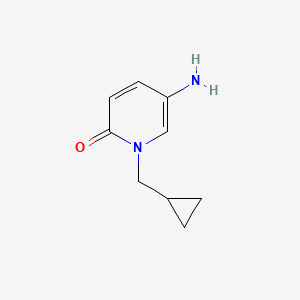
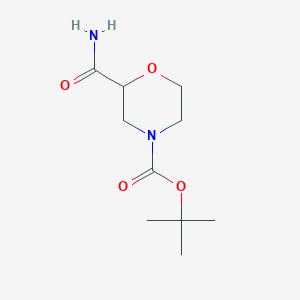
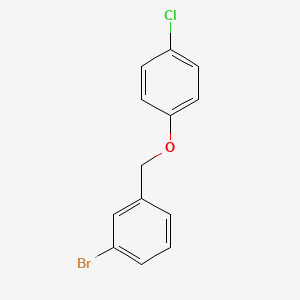

![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)
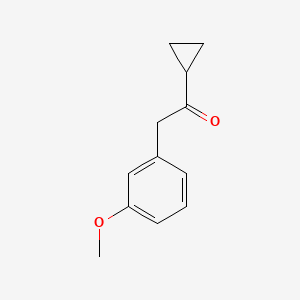

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)

![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)
